molecular formula C24H21ClN4OS2 B2613011 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223958-17-5

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2613011
CAS No.: 1223958-17-5
M. Wt: 481.03
InChI Key: TZJKEFVKNKWIDW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolo-pyrimidine class, characterized by a bicyclic core structure combining thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. Key substituents include a 3-chlorobenzylthio group at position 1 and a 4-isopropylbenzyl group at position 2. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

12-[(3-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJKEFVKNKWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, suggest that it may interact with biological targets in ways that could lead to therapeutic applications. This article explores the biological activity of this compound based on available research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C24_{24}H21_{21}ClN4_{4}OS2_{2}
  • Molecular Weight : 481.0 g/mol
  • CAS Number : 1223822-28-3

Structural Features

The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one backbone with substituents that enhance its biological profile. The presence of chlorobenzyl and isopropylbenzyl groups contributes to its chemical reactivity and potential interactions with biological systems.

Anticancer Properties

Research indicates that compounds with similar triazole and pyrimidine frameworks exhibit notable anticancer activities. For instance:

Compound NameStructural FeaturesBiological Activity
1-(benzenesulfonyl)-6-(isopropyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-oneThienopyrimidine core with sulfonamideAntitumor
1-(phenethyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-onePhenethyl substituentAntiviral
1-(naphthalenesulfonyl)-6-methylthieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-oneNaphthalene sulfonamide groupAntimicrobial

The compound's structural diversity may lead to enhanced efficacy compared to existing anticancer agents. A study demonstrated that derivatives of similar structures showed IC50_{50} values significantly lower than standard treatments like doxorubicin .

Antiviral Activity

Mercapto-substituted triazoles have been recognized for their antiviral properties. A related study highlighted the effectiveness of various triazole derivatives against viral infections, indicating that the thieno-triazole framework may also impart antiviral capabilities to this compound .

Antimicrobial Effects

Research has shown that compounds within the thieno-triazole family exhibit promising antimicrobial activity. In vitro tests have indicated strong antifungal and antibacterial properties against various pathogens . The specific interactions of the compound with microbial targets remain an area for further investigation.

The proposed mechanisms by which compounds like this compound exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Interference with Viral Replication : The structural motifs may disrupt viral replication processes.

Study on Anticancer Activity

A recent study evaluated a series of triazole derivatives for their anticancer potential using human cancer cell lines. The results indicated that certain derivatives exhibited high cytotoxicity with IC50_{50} values lower than those of established chemotherapeutic agents .

Evaluation of Antimicrobial Properties

In another study focusing on antimicrobial activity, several triazole derivatives were tested against common bacterial strains. The findings revealed comparable efficacy to standard antibiotics in inhibiting bacterial growth .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing thieno and triazole moieties have shown promising results against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking simulations indicate favorable binding interactions with the active site of 5-LOX, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar thienopyrimidine compounds have shown that they can induce apoptosis in cancer cell lines. The proposed mechanisms include the activation of caspases and modulation of cell cycle regulators . Future studies are warranted to explore the specific effects of 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one on various cancer models.

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized several thiopyrimidine derivatives and tested their antimicrobial efficacy against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed significant inhibitory activity, paving the way for further development into therapeutic agents .
  • Anti-inflammatory Research : Another investigation utilized molecular docking techniques to evaluate the binding affinity of related compounds to 5-LOX. The findings suggested that modifications to the side chains could enhance inhibitory potency, indicating a need for structure-activity relationship studies focusing on this compound .

Chemical Reactions Analysis

Cyclization Reactions

The triazolo-pyrimidine core is often formed through cyclization of thiosemicarbazides with carbonyl compounds. For example:

  • Reaction of 4-substituted thiosemicarbazides with benzaldehyde derivatives under acidic/basic conditions yields the fused heterocycle .

Substitution Reactions

  • Thioether formation : Introduction of the 3-chlorobenzyl group occurs via nucleophilic substitution at the sulfur atom, often facilitated by bases like K₂CO₃.

  • Alkylation : The 4-isopropylbenzyl group may be introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on the precursor.

Functional Group Reactivity

  • Thioether reactivity : The sulfur atom in the thioether group can participate in electrophilic substitution or oxidation reactions (e.g., conversion to sulfones) .

  • Halogen substitution : The chlorobenzyl moiety may undergo aromatic substitution (e.g., nucleophilic aromatic substitution with strong nucleophiles).

Mechanism of Action and Biological Relevance

While direct data for this compound is limited, structural analogs exhibit:

  • Antibacterial activity : Likely due to interference with bacterial enzymes (e.g., DNA gyrase inhibition) .

  • Anticancer properties : Structural similarity to triazole derivatives that induce apoptosis via caspase-3 activation .

Comparison of Synthetic Routes

Step Reagents/Conditions Product
CyclizationThiosemicarbazide + benzaldehyde + K₂CO₃Thieno-triazolo-pyrimidine core
Thioether formation3-chlorobenzyl bromide + S₈1-((3-chlorobenzyl)thio) derivative
AlkylationIsopropylbenzyl bromide + DMF4-(4-isopropylbenzyl) substituted product

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and properties can be contextualized through comparisons with structurally related derivatives. Below is a detailed analysis based on substituents, core modifications, and reported bioactivities.

Core Heterocyclic Modifications

  • Thieno[2,3-b]pyridin-4(7H)-one Derivatives (): Compounds such as (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives lack the triazolo ring but share the thieno-pyridine core. The absence of the triazolo moiety may reduce binding affinity to targets requiring planar heterocyclic interactions .
  • Triazolo-Benzo-Thieno-Pyrimidines (): Derivatives like 1-isopropyl-4-(4-methylphenyl)-tetrahydrotriazolobenzothienopyrimidine exhibit comparable bioactivity to standard drugs, emphasizing the importance of the triazolo-pyrimidine core in enhancing target engagement .

Substituent-Driven Comparisons

Substituents on the benzyl and thio groups significantly modulate activity:

Compound Name / Analog Substituents Key Properties/Activities Evidence Source
Target Compound 3-Cl-benzylthio, 4-isopropylbenzyl Inferred high lipophilicity Structural analysis
4-(4-Ethylbenzyl)-1-((3-methylbenzyl)thio) analog () 3-Me-benzylthio, 4-ethylbenzyl Likely reduced steric hindrance vs. isopropyl Title inference
3-(4-Chlorobenzyl)-benzo[d]pyrimido[2,1-b]thiazol-4-one () 4-Cl-benzyl Antimicrobial activity noted (m.p. data provided)
Zygocaperoside () Glycoside substituents NMR-confirmed structural stability
  • Chlorobenzyl Groups: The 3-chloro substitution in the target compound may enhance electron-withdrawing effects, improving binding to electrophilic pockets in biological targets. This aligns with , where a 4-chlorobenzyl group in a pyrimido-thiazole derivative correlates with antimicrobial activity .
  • Isopropyl vs.

Critical Analysis of Substituent Impact

  • Lipophilicity: The 3-chlorobenzylthio and 4-isopropylbenzyl groups likely elevate logP values, favoring membrane permeability but posing challenges for aqueous solubility.
  • Bioactivity Trends: highlights that bulkier substituents (e.g., isopropyl, pyrrolidinyl) on similar cores enhance activity against enzymatic targets, suggesting the target compound may follow this trend .
  • Synthetic Feasibility: The chloro and isopropyl groups may complicate purification due to increased hydrophobicity, a common issue in triazolo-pyrimidine syntheses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazonoyl chlorides with thieno-pyrimidinone precursors. A general protocol involves refluxing equimolar amounts of the starting materials (e.g., 0.01 mol each) in dry chloroform with triethylamine (4 drops) as a catalyst for 5 hours. Post-reaction, solvent evaporation under reduced pressure followed by crystallization (e.g., ethanol/dioxane) yields the product. Key factors include strict anhydrous conditions, controlled temperature, and stoichiometric precision to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl and isopropylbenzyl groups) and FT-IR to identify thioether (C-S-C, ~650 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functionalities. Single-crystal X-ray diffraction is critical for resolving the fused thieno-triazolo-pyrimidinone core. For example, average C–C bond distances in similar compounds range from 1.35–1.48 Å, and hydrogen-bonding parameters (N–H···S/O) should be analyzed to confirm supramolecular packing .

Q. How can researchers design preliminary biological assays to evaluate the compound’s activity, and what controls are essential?

  • Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using structurally related compounds as positive/negative controls. For instance, pyridothiadiazine derivatives with chlorobenzyl groups have shown activity against kinases. Use a randomized block design with split-split plots to account for variables like concentration gradients and biological replicates. Include solvent-only controls and reference standards (e.g., staurosporine for kinase assays) to validate results .

Advanced Research Questions

Q. What strategies can optimize the compound’s bioavailability and selectivity, given its thieno-triazolo-pyrimidinone scaffold?

  • Methodological Answer : Modify substituents to enhance lipophilicity (e.g., fluorobenzyl groups increase membrane permeability) or introduce polar moieties (e.g., carboxylates) for solubility. Computational docking studies can predict binding affinities to target proteins (e.g., kinases). Synthesize analogs via microwave-assisted reactions to rapidly screen substituent effects. For example, replacing the isopropyl group with a methoxyphenyl moiety improved activity in related triazolo-thiadiazoles .

Q. How do structural variations in the chlorobenzyl and isopropylbenzyl groups impact the compound’s physicochemical and pharmacological properties?

  • Methodological Answer : Conduct a SAR study by synthesizing analogs with halogen substitutions (e.g., fluoro, bromo) or alkyl chain modifications. Use HPLC to measure logP values and assess lipophilicity. Compare bioactivity data (e.g., IC₅₀ values) against parent compounds. For instance, 3-chlorobenzyl derivatives exhibit higher metabolic stability than 4-chloro analogs due to steric hindrance .

Q. What advanced analytical methods can resolve contradictions in reported biological data for this compound class?

  • Methodological Answer : Employ LC-MS/MS to verify compound purity (>95%) and rule out degradation products. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding kinetics. For conflicting cytotoxicity results, conduct transcriptomic profiling to identify off-target effects. Cross-reference with crystallographic data to confirm active conformations .

Q. How can environmental fate studies be integrated into the research workflow to address ecological safety concerns?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL) to assess biodegradation pathways. Use HPLC-UV or GC-MS to monitor compound persistence in simulated aquatic/soil systems. Evaluate toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines. Prioritize compounds with short half-lives (t₁/₂ < 48 hours) and low bioaccumulation potential .

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